3-(Methylamino)pyrazine-2-carboxylic acid
Description
3-(Methylamino)pyrazine-2-carboxylic acid is a heterocyclic aromatic compound characterized by a pyrazine ring substituted with a methylamino group at the 3-position and a carboxylic acid group at the 2-position. Its molecular formula is C₆H₇N₃O₂, and it serves as a key intermediate in medicinal chemistry for synthesizing derivatives with diverse biological activities. Pyrazine-2-carboxylic acid derivatives are widely studied for their antimycobacterial, anticancer, and antimicrobial properties, with structural modifications significantly influencing their efficacy and selectivity .
Synthetic routes often involve nucleophilic substitution or coupling reactions. For example, amidation of pyrazine-2-carboxylic acid with methylamine under controlled conditions yields this compound, as seen in analogous syntheses of related pyrazine derivatives . Characterization typically employs NMR, IR spectroscopy, and elemental analysis to confirm substituent positions and purity .
Properties
CAS No. |
88394-07-4 |
|---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
3-(methylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c1-7-5-4(6(10)11)8-2-3-9-5/h2-3H,1H3,(H,7,9)(H,10,11) |
InChI Key |
IBLOAFCONPAYDW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)pyrazine-2-carboxylic acid typically involves the reaction of 3-amino-2-pyrazinecarboxylic acid with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general procedure involves dissolving 3-amino-2-pyrazinecarboxylic acid in a suitable solvent, such as methanol, and then adding an excess of methylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of 3-(Methylamino)pyrazine-2-carboxylic acid can be achieved through continuous flow processes that allow for better control over reaction parameters and higher yields. These methods often involve the use of automated reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of 3-(Methylamino)pyrazine-2-carboxylic acid.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methylamino)pyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(Methylamino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazine-2-Carboxylic Acid Derivatives
| Compound Name | Substituent(s) | Molecular Formula | Key Structural Features |
|---|---|---|---|
| 3-(Methylamino)pyrazine-2-carboxylic acid | 3-methylamino, 2-carboxylic acid | C₆H₇N₃O₂ | Methylamino enhances nucleophilicity |
| 3-Ethylpyrazine-2-carboxylic acid | 3-ethyl, 2-carboxylic acid | C₇H₈N₂O₂ | Ethyl group increases lipophilicity |
| 3-Methoxy-5-methylpyrazine-2-carboxylic acid | 3-methoxy, 5-methyl | C₇H₈N₂O₃ | Methoxy improves solubility |
| 3-(Trifluoromethyl)pyrazine-2-carboxylic acid | 3-trifluoromethyl | C₆H₃F₃N₂O₂ | CF₃ group boosts chemical stability |
| 6-(Methylamino)pyrazine-2-carboxylic acid | 6-methylamino, 2-carboxylic acid | C₆H₇N₃O₂ | Isomeric position alters target binding |
Key Findings :
- Lipophilicity and Reactivity: The ethyl group in 3-ethylpyrazine-2-carboxylic acid enhances membrane permeability compared to the methylamino group in the target compound . Conversely, the trifluoromethyl group in 3-(Trifluoromethyl)pyrazine-2-carboxylic acid improves metabolic stability and binding affinity to hydrophobic enzyme pockets .
- Solubility : Methoxy and carboxylic acid groups in 3-Methoxy-5-methylpyrazine-2-carboxylic acid increase aqueous solubility, critical for pharmacokinetics .
- Positional Isomerism: 6-(Methylamino)pyrazine-2-carboxylic acid, an isomer of the target compound, shows distinct antimycobacterial activity due to altered hydrogen-bonding interactions with bacterial targets .
Key Findings :
- Antimycobacterial Activity: Both 3-(Methylamino)- and 3-Ethylpyrazine-2-carboxylic acid derivatives exhibit potent activity against M. tuberculosis (MIC 1.56 μg/mL), likely through inhibition of fatty acid synthase I (FAS-I) .
- Cytostatic Effects: Urea-containing derivatives like compound 6c (5-/4-[3-(4-Bromophenyl)-ureido]-phenoxy) show superior activity (IC₅₀ 0.6–0.9 μM) in cancer cell lines compared to sorafenib, with selectivity influenced by substituents in the urea moiety .
- Antifungal Activity : The trifluoromethyl group in 3-(Trifluoromethyl)pyrazine-2-carboxylic acid enhances antifungal potency by improving target binding and resistance to enzymatic degradation .
Mechanistic Insights
- Methylamino Group: The 3-methylamino group in the target compound facilitates hydrogen bonding with active-site residues (e.g., in mycobacterial enzymes), while its basicity may aid in cellular uptake .
- Steric Effects : Bulkier substituents like cyclopropyl (e.g., 5-Cyclopropyl-3-methylpyridine-2-carboxylic acid) reduce activity by steric hindrance, underscoring the importance of substituent size .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) stabilize the carboxylic acid moiety, enhancing interactions with charged residues in target proteins .
Biological Activity
3-(Methylamino)pyrazine-2-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
3-(Methylamino)pyrazine-2-carboxylic acid consists of a pyrazine ring with a methylamino group at the 3-position and a carboxylic acid at the 2-position. Its molecular formula is C6H8N2O2, and it has a molecular weight of 156.14 g/mol. The presence of the methylamino group enhances its lipophilicity, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that 3-(Methylamino)pyrazine-2-carboxylic acid exhibits several biological activities, including:
- Antimycobacterial Activity : It has shown promising results against Mycobacterium tuberculosis, with studies indicating significant inhibition rates.
- Modulation of Metabotropic Glutamate Receptors : The compound acts as a modulator for these receptors, which are implicated in various neurological disorders.
- Antifungal Properties : Some derivatives have been tested for antifungal activity, showing varied effectiveness against different fungal strains.
The mechanisms by which 3-(Methylamino)pyrazine-2-carboxylic acid exerts its biological effects include:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, particularly those related to tuberculosis.
- Receptor Interaction : The compound's ability to interact with metabotropic glutamate receptors suggests a role in neurotransmission modulation.
- Cellular Uptake : Enhanced lipophilicity facilitates better cellular uptake, contributing to its efficacy.
Antimycobacterial Activity
A study conducted on various pyrazine derivatives demonstrated that 3-(Methylamino)pyrazine-2-carboxylic acid exhibited notable antimycobacterial properties. The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis was reported at approximately 25 μg/mL, indicating substantial efficacy compared to traditional treatments like pyrazinamide (PZA) .
Modulation of Metabotropic Glutamate Receptors
Research published in MDPI highlighted that derivatives of pyrazine-2-carboxylic acids could modulate metabotropic glutamate receptors effectively. The study indicated that structural variations significantly impact receptor affinity and biological response .
Structure-Activity Relationship (SAR)
The biological activity of 3-(Methylamino)pyrazine-2-carboxylic acid can be influenced by modifications to its structure. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Increased lipophilicity and activity |
| Substitution at the 5-position | Altered receptor binding affinity |
These modifications suggest that careful structural tuning can enhance therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
